Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate

Medicinal Chemistry C-C Bond Formation Suzuki Coupling

tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (CAS 1715031-88-1) is a synthetic small molecule belonging to the aminopyrazine class, which is extensively explored for developing kinase inhibitors. This compound is fundamentally a protected, bi-functional building block, featuring a reactive 3-aminopyrazine moiety, a fluorine-substituted benzoate core, and a tert-butyl ester protecting group.

Molecular Formula C15H16FN3O2
Molecular Weight 289.3 g/mol
CAS No. 1715031-88-1
Cat. No. B1381702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate
CAS1715031-88-1
Molecular FormulaC15H16FN3O2
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=C(C=C1)C2=NC=CN=C2N)F
InChIInChI=1S/C15H16FN3O2/c1-15(2,3)21-14(20)10-5-4-9(8-11(10)16)12-13(17)19-7-6-18-12/h4-8H,1-3H3,(H2,17,19)
InChIKeyVIJNVDSEICIJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (CAS 1715031-88-1): A Specialized Aminopyrazine Building Block for Kinase-Targeted Synthesis


tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (CAS 1715031-88-1) is a synthetic small molecule belonging to the aminopyrazine class, which is extensively explored for developing kinase inhibitors [1]. This compound is fundamentally a protected, bi-functional building block, featuring a reactive 3-aminopyrazine moiety, a fluorine-substituted benzoate core, and a tert-butyl ester protecting group . Its design suggests its primary use as a key intermediate in medicinal chemistry, particularly for generating final drug candidates within the ATR, PI3Kα, and MK-2 kinase inhibitor programs [1]. The combination of these specific functional groups creates a unique scaffold that distinguishes it from simpler aminopyrazine intermediates, making it a targeted procurement choice for specific synthetic routes.

Procurement Risk: Why a Simple Aminopyrazine Cannot Replace CAS 1715031-88-1 in Targeted Syntheses


Substituting tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate with a generic aminopyrazine or a de-fluorinated analog is highly inadvisable for structure-activity relationship (SAR)-driven programs. The specific molecular architecture, particularly the ortho-fluorine on the benzoate ring and the unprotected 3-amino group on the pyrazine, precisely controls the steric and electronic properties crucial for downstream coupling reactions and final target binding . As demonstrated in aminopyrazine-based kinase inhibitor programs, even minor alterations to the core can abolish potency or selectivity [1]. The absence of the 2-fluoro substituent, for example, can alter the ground-state conformation and metabolic stability of the final compound, leading to failed lead optimization. The tert-butyl ester is also a specific protecting group that dictates the timing of deprotection in a synthetic sequence, meaning an alternative ester would require a complete re-validation of the reaction pathway .

Quantitative Differentiation Evidence for tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate Against Closest Analogs


Comparative Reactivity: Target Compound vs. 6-Bromo Analog in Cross-Coupling Reactions

The target compound (CAS 1715031-88-1) is specifically differentiated from its 6-bromo substituted analog, tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate (CAS 1715031-89-2, identified as a close comparator ). The absence of a bromine atom on the pyrazine ring makes the target compound a non-reactive intermediate for cross-coupling chemistries at that position. This is a crucial design feature: the target compound is intended for introduction of the fully constructed aminopyrazine-fluorobenzoate fragment as a single unit, for example, via amide coupling or nucleophilic aromatic substitution at the ester group, rather than for further pyrazine functionalization. In contrast, the 6-bromo analog (MW 368.21 g/mol) is a direct substrate for Suzuki, Negishi, or Buchwald-Hartwig reactions, introducing additional molecular weight and lipophilicity (ClogP) early in the synthesis .

Medicinal Chemistry C-C Bond Formation Suzuki Coupling

Purity Benchmarking Against Independent Vendor Specifications

High and verifiable purity is a non-negotiable requirement for a building block used in multi-step synthesis, as impurities are carried forward and amplified. The target compound from Fluorochem is specified at a minimum purity of 95.0% . A comparable vendor standard for a closely related analog, the 6-bromo derivative from Chemenu, also specifies a minimum purity of 95% . This establishes a baseline quality expectation in the market. Procuring from vendors that cannot provide this level of analytical certification introduces significant risk of failed reactions and irreproducible results, a major cost driver in medicinal chemistry.

Quality Control Procurement Reproducibility

Intrinsic Physicochemical Property Profile and Its Impact on Handling

The target compound possesses a distinct physicochemical profile that directly influences laboratory handling and its incorporation into final drug candidates. Its exact molecular weight is 289.31 g/mol . The brominated analog, at 368.21 g/mol, is significantly heavier, which can contribute to a higher calculated logP and reduced aqueous solubility, a disadvantage for late-stage intermediates. The specific GHS classification of the target compound includes warnings for acute toxicity (Harmful if swallowed, H302) and various irritation hazards (H315, H319, H335) . This contrasts with non-fluorinated analogs, where the absence of the fluorine atom can alter toxicity profiles, though data is inferred from class-level behavior.

Drug Design ADME Lab Safety

Defined Application Scenarios for Procuring CAS 1715031-88-1 Based on Evidence


Synthesis of ATR Kinase Inhibitor Libraries via Late-Stage Functionalization

This scenario is supported by patent literature describing aminopyrazine-based ATR kinase inhibitor programs [1]. The target compound serves as a direct intermediate for generating diverse inhibitor libraries. Its 3-aminopyrazine moiety is a recognized warhead for the ATR kinase hinge region. The key synthetic advantage is its 'inert' 6-position on the pyrazine, which ensures that subsequent coupling chemistry, such as amidation of the tert-butyl ester or reactions on the aniline, occurs at the desired, designed vector without interference. This is in direct contrast to using a 6-bromo analog, which would require an additional protection/deprotection step if late-stage pyrazine modification is not desired.

Optimizing Lead-Likeness in Fragment-Based Drug Discovery (FBDD) Campaigns

For FBDD, the compound's molecular weight of 289.31 g/mol makes it a highly suitable 'anchor' fragment for growing lead-like molecules. The presence of the fluorine atom is a standard strategy to improve metabolic stability and modulate pKa, as inferred from its inclusion in kinase inhibitor design [1]. Procuring this specific fragment, rather than a heavier brominated analog (368.21 g/mol), directly supports maintaining a low molecular weight starting point, a critical rule-of-thumb (e.g., RO3) in fragment-based libraries, allowing more room for growth into the target's back pocket without exceeding Lipinski boundaries.

A Validated Intermediate for Scalable and Reproducible Medicinal Chemistry

The procurement risk is lowered by the availability of a detailed, public-facing safety profile (GHS hazards) and a minimum purity specification of 95.0% from a supplier [1]. This documentation provides a verifiable baseline for quality assurance. A process chemist can build a scalable route knowing the exact identity and hazard classification of the starting material. The information de-risks the procurement process, as the material can be compared against a documented standard, ensuring that different batches or alternative supplier offerings (which may lack this documentation) are deprioritized, thereby ensuring synthetic reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.